N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide
Description
N-(3-Acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide is a thioacetamide derivative featuring a bicyclic pyrido[4,3-d]pyrimidin-4-one core substituted with a benzyl group at position 6 and a thio-linked acetamide moiety at position 2. The acetamide is further functionalized with a 3-acetylphenyl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-16(29)18-8-5-9-19(12-18)25-22(30)15-32-24-26-21-10-11-28(14-20(21)23(31)27-24)13-17-6-3-2-4-7-17/h2-9,12H,10-11,13-15H2,1H3,(H,25,30)(H,26,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYVHRHEVVKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide (CAS No. 1112295-59-6) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 448.5 g/mol. The compound features a complex structure that includes a thioacetamide moiety and a pyrido-pyrimidine core which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit significant pharmacological properties. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
Recent studies have highlighted the potential of pyrido-pyrimidine derivatives in cancer therapy. For instance:
- Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Case Studies : In vitro assays demonstrated that derivatives with similar scaffolds showed enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties
The thioacetamide group in the compound suggests potential antimicrobial activity:
- Inhibition Studies : Preliminary screening against bacterial strains indicated that the compound exhibits moderate antibacterial activity.
- Synergistic Effects : Combination studies with known antibiotics showed enhanced efficacy against resistant strains.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design.
| Structural Feature | Impact on Activity |
|---|---|
| Acetyl group | Enhances lipophilicity and cellular uptake |
| Thioether linkage | Potentially increases interaction with biological targets |
| Benzyl substituent | May contribute to receptor binding affinity |
Research Findings
- In Vitro Studies : A study published in BioRxiv indicated that compounds with similar structures can modulate anti-leukemic activity when combined with FDA-approved drugs in patient-derived leukemia cells .
- SAR Analysis : Further SAR studies revealed that modifications to the pyrido moiety significantly affect binding affinity and selectivity towards targets such as bromodomain proteins .
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs, particularly in its pyrimidine/pyrido core and thioacetamide linkage. Key comparisons include:
Key Observations :
- Substituents like 3-acetylphenyl (electron-withdrawing) vs. 3-methoxyphenyl (electron-donating) influence solubility and receptor binding .
Contrasts :
- Reaction solvents vary (e.g., 1,4-dioxane in vs. acetonitrile in ), affecting reaction kinetics and yields.
- Steric hindrance from the 3-acetylphenyl group in the target compound may require optimized conditions compared to smaller substituents .
Physicochemical Properties
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
